CeMMEC13
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Overview
Description
CeMMEC13 is an isoquinolinone that selectively inhibits the second bromodomain of TAF1 (IC50 = 2.1 µM) . It is used for research purposes .
Molecular Structure Analysis
The molecular formula of CeMMEC13 is C19H16N2O4 . Its molecular weight is 336.34 . The structure includes an isoquinolinone core .Physical And Chemical Properties Analysis
CeMMEC13 has a molecular weight of 336.34 and a molecular formula of C19H16N2O4 . It is insoluble in water . The compound is stable if stored as directed .Scientific Research Applications
CeMMEC13 is an isoquinolinone that selectively inhibits the second bromodomain of TAF1 . The IC50 value, a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function, is 2.1 µM . This suggests that CeMMEC13 could be used in scientific research fields related to DNA/RNA synthesis and epigenetics .
In terms of application, CeMMEC13 has been shown to synergize with (+)-JQ1 to inhibit the proliferation of THP-1 and H23 lung adenocarcinoma cells . This suggests potential applications in cancer research, particularly in the study of lung adenocarcinoma.
As for the methods of application or experimental procedures, CeMMEC13 is typically dissolved in DMSO for in vitro use . The specific concentration used would depend on the nature of the experiment. For in vivo applications, the dosage, average weight of the animals, dosing volume per animal, and number of animals would need to be considered .
Regarding the results or outcomes obtained, the specific outcomes would depend on the nature of the experiment. In the case of the study involving THP-1 and H23 lung adenocarcinoma cells, the combination of CeMMEC13 and (+)-JQ1 was found to be effective in reducing cell viability .
Safety And Hazards
properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-2-oxoquinoline-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-21-15-5-3-2-4-13(15)14(11-18(21)22)19(23)20-12-6-7-16-17(10-12)25-9-8-24-16/h2-7,10-11H,8-9H2,1H3,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXKBPGZQDHACPZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=CC1=O)C(=O)NC3=CC4=C(C=C3)OCCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CeMMEC13 |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.